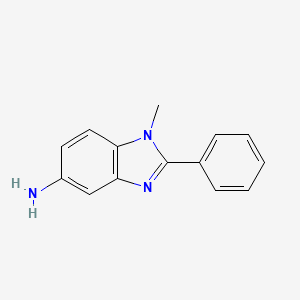

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine

Description

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative characterized by a methyl group at the 1-position, a phenyl substituent at the 2-position, and an amine group at the 5-position of the benzimidazole core (Fig. 1). This compound exhibits unique physicochemical properties due to its hybrid aromatic-heterocyclic structure. The benzimidazole scaffold enables π-π stacking interactions, while the phenyl group introduces steric hindrance that modulates reactivity and selectivity in chemical reactions . The amine group at position 5 enhances hydrogen-bonding capabilities, influencing solubility and biological interactions. Synthetically, it is prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate in the presence of Na₂S₂O₅ in DMF, followed by hydrazide formation and subsequent derivatization .

Properties

IUPAC Name |

1-methyl-2-phenylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKCUSHEAWLHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360178 | |

| Record name | BAS 06911377 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21444-76-8 | |

| Record name | BAS 06911377 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21444-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Benzimidazole Core

- The initial benzimidazole skeleton is prepared by a condensation reaction between o-phenylenediamine and substituted aromatic aldehydes under mild conditions, often in ethanol or other suitable solvents.

- The reaction is typically refluxed for several hours (e.g., 12 hours) to ensure completion.

- Purification by recrystallization from ethanol or ethanol-water mixtures yields intermediates with good purity and yields ranging from 53% to 82%.

N-Methylation at the 1-Position

- N-methylation is achieved by reacting the benzimidazole intermediate with methylating agents such as dimethyl carbonate or methyl bromide.

- The reaction conditions vary depending on the methylating agent:

- When using dimethyl carbonate, the reaction is heated to about 140°C under atmospheric pressure.

- For methyl bromide, the reaction is typically conducted at lower temperatures (room temperature or cooled in an ice bath) to control reagent evaporation.

- Sodium carbonate is commonly used as a base in dimethyl sulfoxide (DMSO) as solvent to facilitate methylation.

Introduction of the 5-Amino Group

- The 5-position amine group is introduced by reduction of a nitro precursor or via amination of a suitable intermediate.

- One reported method involves:

- Starting from 1-methyl-5-nitro-2-phenyl-1H-benzimidazole.

- Reduction of the nitro group using tin(II) chloride dihydrate (SnCl2·2H2O) in acidic ethanol under reflux.

- After completion, the reaction mixture is made alkaline, extracted with ethyl acetate, and the product is recrystallized from ethanol to yield 1-Methyl-2-phenyl-1H-benzimidazol-5-ylamine with about 79% yield.

Alternative and Advanced Preparation Methods

Use of Lewis Acids and Ammonia Sources

- Some patented processes describe the use of Lewis acids (e.g., calcium chloride dihydrate) and ammonia gas or ammonium carbonate to convert cyano or other precursors into the desired amine functionality.

- The process involves:

- Treatment of cyano-substituted benzimidazole derivatives with ammonia gas in the presence of hydrogen chloride gas and Lewis acid catalysts.

- The reaction is performed in suitable solvents such as alcohols, ethers, ketones, or polar aprotic solvents at controlled temperatures (e.g., -15 to 35°C).

- This method enhances purity and yield of the final amine compound, achieving over 95% purity by HPLC.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of Lewis acids such as calcium chloride dihydrate in combination with ammonia gas significantly improves the purity of the amine derivative, which is critical for pharmaceutical applications.

- N-Methylation using dimethyl carbonate is a greener alternative to methyl halides, offering safer handling and fewer by-products.

- Reduction of nitro intermediates with tin(II) chloride remains a reliable and high-yielding method for introducing the 5-amino group.

- The Stobbe condensation method offers an economical and scalable route, avoiding hazardous reagents and complex purification steps.

- Characterization of the synthesized compounds is routinely performed by 1H and 13C NMR, FTIR, mass spectrometry, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the benzimidazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group at the 5-position can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides, often in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study evaluated the antiproliferative activity of various benzimidazole derivatives against cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that compounds with specific substitutions exhibited potent activity, with IC50 values significantly lower than those of standard chemotherapeutics.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

Antimicrobial Properties

Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial Activity Against Gram-positive Bacteria

In a comparative study, several benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values lower than those of standard antibiotics.

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

Antifungal Effects

The antifungal efficacy of benzimidazole compounds has also been documented. A study reported that specific derivatives showed moderate to strong activity against Candida albicans and Aspergillus niger, making them potential candidates for antifungal drug development.

Table 3: Antifungal Activity of Benzimidazole Derivatives

Synthesis and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine can be achieved through various methods, often involving the use of different reagents and solvents to optimize yield and purity.

Table 4: Synthesis Methods for Benzimidazole Derivatives

| Method | Reagents Used | Yield (%) |

|---|---|---|

| DBU in DCM | 2-phenylbenzimidazole | 99 |

| DMAP in DMF | 2-phenylbenzimidazole | 98 |

| Reflux with Dabco | 2-phenylbenzimidazole | 98 |

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and proliferation . By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Key Compounds for Comparison:

(2-Fluoro-5-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

Physicochemical Properties

Key Research Findings

Synthetic Yield : 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is synthesized in 64–75% yield , outperforming abb (32.3%) but lagging behind 6-chloro derivatives (75–85%) .

Biological Selectivity : The phenyl group in the target compound reduces off-target interactions compared to trifluoromethyl derivatives, which show broad-spectrum kinase inhibition .

Thermal Stability : Abb and trifluoromethyl derivatives exhibit higher thermal stability (>250°C) due to rigid bridges or CF₃ groups .

Biological Activity

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine (CAS No. 21444-76-8) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiproliferative, antimicrobial, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine can be represented as follows:

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Antiproliferative Activity

Research has shown that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related compounds with similar structural motifs showed IC50 values ranging from 16.38 μM to 100 μM against the MDA-MB-231 breast cancer cell line .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2g | MDA-MB-231 | 16.38 |

| 2d | MDA-MB-231 | 29.39 |

| 1a | Various | 100 |

Antimicrobial Activity

The antimicrobial potential of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine has been evaluated against various bacterial strains. In vitro studies indicated that certain derivatives exhibited minimal inhibitory concentration (MIC) values comparable to standard antibiotics like amikacin. For example, compounds showed MIC values of 4 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2g | Streptococcus faecalis | 8 |

| 2g | Staphylococcus aureus | 4 |

| 2g | MRSA | 4 |

Antifungal Activity

The antifungal properties of the compound were also assessed, revealing moderate activity against strains such as Candida albicans and Aspergillus niger. The MIC for these fungi was reported at approximately 64 μg/mL .

The mechanism by which 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. The benzimidazole moiety allows for interaction with target sites within cells, influencing pathways related to cell proliferation and microbial resistance .

Case Studies

Several studies have documented the efficacy of benzimidazole derivatives in clinical settings. For example, a patent application highlighted the use of similar compounds for treating helminthic infections in mammals, demonstrating their broad therapeutic potential beyond oncology .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine, and how are structural impurities minimized?

The compound is typically synthesized via the Phillips reaction, which involves condensing o-phenylenediamine derivatives with organic acids (e.g., formic acid) under acidic conditions. For example, o-phenylenediamine reacts with formic acid in the presence of dilute HCl to form the benzimidazole core, followed by alkylation or aryl substitution to introduce the methyl and phenyl groups . Alternatively, polyphosphoric acid (PPA) and toluene can be used as catalysts and solvents to enhance cyclization efficiency, particularly for introducing bulky substituents . To minimize impurities, purification steps like recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, chloroform:methanol gradients) are critical. Elemental analysis and spectroscopic methods (e.g., -NMR, -NMR) are employed to confirm purity and structural integrity .

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine?

Key techniques include:

- IR spectroscopy : To identify functional groups (e.g., N-H stretching at ~3400 cm, C=N vibrations at ~1600 cm) .

- NMR spectroscopy : -NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm), while -NMR confirms the benzimidazole backbone (e.g., C-2 at ~150 ppm) .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

- Melting point determination : Sharp melting points (±2°C range) indicate high purity .

Biological Activity Profiling

Q. Q3. How can researchers assess the potential biological activity of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine in vitro?

While direct data on this compound is limited, analogous benzimidazoles (e.g., omeprazole, albendazole) are evaluated using:

- Enzyme inhibition assays : Target-specific protocols (e.g., ATPase or protease inhibition) with IC calculations.

- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria or fungi .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, HepG2) to determine EC .

- Docking studies : Preliminary computational modeling (AutoDock Vina) to predict binding affinity to targets like α-glucosidase or tubulin .

Advanced Mechanistic and Optimization Studies

Q. Q4. What mechanistic insights explain the formation of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine during cyclization reactions?

The Phillips reaction proceeds via a two-step mechanism:

Acylation : One amino group of o-phenylenediamine reacts with the carbonyl group of formic acid, forming an intermediate amide.

Cyclization : The second amino group attacks the adjacent carbonyl carbon, leading to ring closure and elimination of water. Acidic conditions (HCl or PPA) protonate the leaving group, accelerating the reaction . Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) may slow cyclization due to reduced nucleophilicity .

Q. Q5. How do substituents on the benzimidazole core influence reaction yields and byproduct formation?

- Electron-donating groups (e.g., -OCH) : Increase nucleophilicity, enhancing cyclization rates but risking over-alkylation.

- Bulky groups (e.g., -CF) : Steric hindrance can reduce yields, necessitating higher temperatures or prolonged reaction times .

- Nitro groups : May require reductive steps (e.g., H/Pd-C) post-cyclization, introducing secondary impurities .

Optimization strategies include using polar aprotic solvents (DMF, DMSO) to stabilize intermediates and employing catalysts like CuI for cross-coupling reactions .

Q. Q6. What computational methods are used to predict the binding mode of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine to biological targets?

- Molecular docking : Software like AutoDock or Schrödinger Maestro predicts ligand-receptor interactions (e.g., with α-glucosidase). The compound’s imidazole nitrogen may coordinate catalytic residues (e.g., Asp214 in α-glucosidase), as seen in analogs like 9c .

- MD simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. Q7. How should researchers address contradictions in spectral data or unexpected reaction outcomes?

- Spectral discrepancies : Cross-validate with high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

- Low yields : Screen alternative catalysts (e.g., ZnCl for Lewis acid-mediated reactions) or solvents (e.g., toluene for high-temperature reactions) .

- Byproduct analysis : LC-MS or TLC monitoring identifies intermediates; column chromatography or preparative HPLC isolates pure fractions .

Q. Q8. What strategies optimize the synthesis of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine for scale-up?

- Catalyst selection : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce waste.

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hr conventional) .

- DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal parameters (e.g., temperature: 110–130°C, molar ratio 1:1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.